molecular formula C12H18ClN3O B4421744 4-chloro-N-cycloheptyl-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-cycloheptyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B4421744
M. Wt: 255.74 g/mol
InChI Key: YFAMPNHNVQEDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-cycloheptyl-1-methyl-1H-pyrazole-5-carboxamide, also known as VU0650786, is a small molecule that acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). It has gained interest in recent years due to its potential therapeutic applications in treating various neurological and psychiatric disorders.

Mechanism of Action

4-chloro-N-cycloheptyl-1-methyl-1H-pyrazole-5-carboxamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that plays a crucial role in regulating synaptic transmission and plasticity. By binding to a site on the receptor distinct from the orthosteric binding site, this compound enhances the response of mGluR5 to glutamate, leading to increased signaling and downstream effects.
Biochemical and Physiological Effects
The effects of this compound on mGluR5 signaling have been well-characterized. It enhances the activity of various downstream signaling pathways, including the ERK/MAPK and PI3K/Akt pathways, which play important roles in neuronal survival and plasticity. Additionally, it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-cycloheptyl-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity for mGluR5, which allows for targeted modulation of this receptor without affecting other glutamate receptors. Additionally, its positive allosteric modulation allows for fine-tuning of mGluR5 activity, which can be useful for investigating the role of this receptor in various physiological and pathological processes. However, one limitation is that its effects may be context-dependent, and may vary depending on the specific experimental conditions.

Future Directions

There are several potential future directions for research on 4-chloro-N-cycloheptyl-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is its potential use in treating various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and addiction. Additionally, further investigation of its mechanism of action and downstream effects could provide insights into the role of mGluR5 in neuronal signaling and plasticity. Finally, the development of more potent and selective positive allosteric modulators of mGluR5 could lead to improved therapeutic options for these disorders.

Scientific Research Applications

4-chloro-N-cycloheptyl-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of schizophrenia and Alzheimer's disease. Additionally, it has been investigated as a potential treatment for drug addiction and depression.

properties

IUPAC Name

4-chloro-N-cycloheptyl-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-16-11(10(13)8-14-16)12(17)15-9-6-4-2-3-5-7-9/h8-9H,2-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAMPNHNVQEDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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